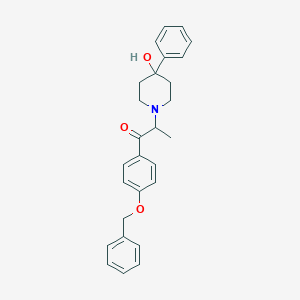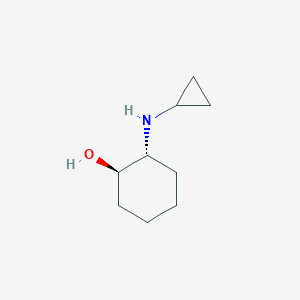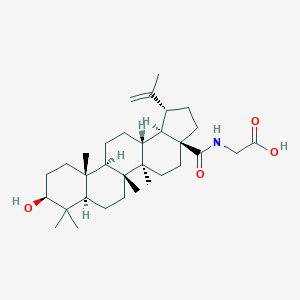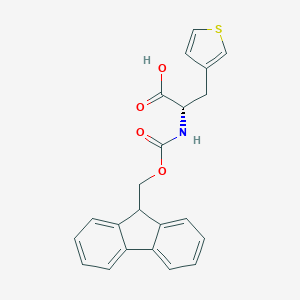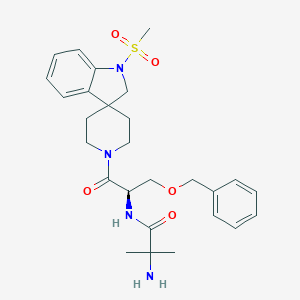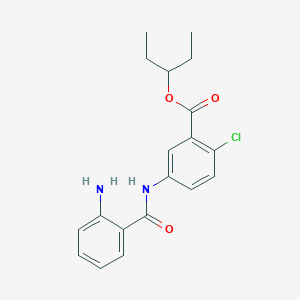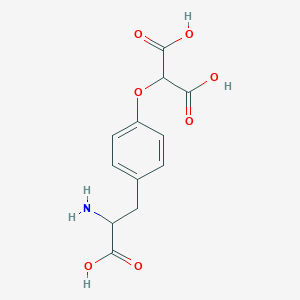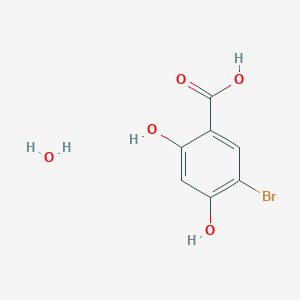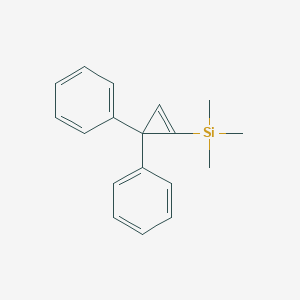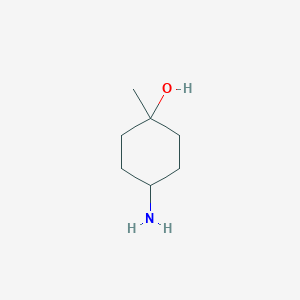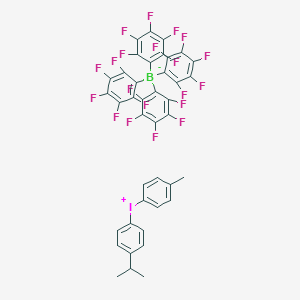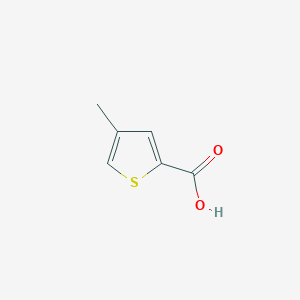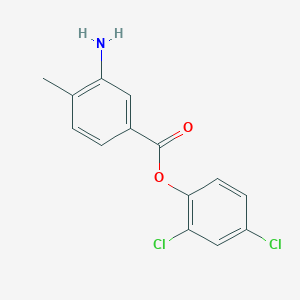
2,4-Dichlorophenyl 3-amino-4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichlorophenyl 3-amino-4-methylbenzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly used as a reagent in the synthesis of various organic compounds. Additionally, it has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in pharmacological research.
Mécanisme D'action
The mechanism of action of 2,4-Dichlorophenyl 3-amino-4-methylbenzoate is not fully understood. However, it is believed to act as a modulator of various cellular pathways, including the regulation of gene expression and protein synthesis.
Effets Biochimiques Et Physiologiques
2,4-Dichlorophenyl 3-amino-4-methylbenzoate has been found to exhibit various biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. It has also been shown to affect the function of various cellular pathways, including the MAPK/ERK signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-Dichlorophenyl 3-amino-4-methylbenzoate in lab experiments is its ability to modulate various cellular pathways, making it a promising candidate for use in pharmacological research. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain applications.
Orientations Futures
There are several future directions for the use of 2,4-Dichlorophenyl 3-amino-4-methylbenzoate in scientific research. One potential application is in the development of novel anti-inflammatory and anti-tumor therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the regulation of cellular pathways.
Méthodes De Synthèse
The synthesis of 2,4-Dichlorophenyl 3-amino-4-methylbenzoate can be achieved through a multi-step process involving the use of various reagents and solvents. One common method involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. This intermediate is then reacted with 3-amino-4-methylbenzoic acid in the presence of a base such as triethylamine to yield the final product.
Applications De Recherche Scientifique
2,4-Dichlorophenyl 3-amino-4-methylbenzoate has been widely used in scientific research as a reagent in the synthesis of various organic compounds. It has also been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in pharmacological research.
Propriétés
Numéro CAS |
169739-67-7 |
|---|---|
Nom du produit |
2,4-Dichlorophenyl 3-amino-4-methylbenzoate |
Formule moléculaire |
C14H11Cl2NO2 |
Poids moléculaire |
296.1 g/mol |
Nom IUPAC |
(2,4-dichlorophenyl) 3-amino-4-methylbenzoate |
InChI |
InChI=1S/C14H11Cl2NO2/c1-8-2-3-9(6-12(8)17)14(18)19-13-5-4-10(15)7-11(13)16/h2-7H,17H2,1H3 |
Clé InChI |
CLDHONAKLSHQOF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)Cl)N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide](/img/structure/B66289.png)
![(5-Bromobenzo[b]furan-2-yl)methylamine](/img/structure/B66291.png)
